5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one
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Overview
Description
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is a synthetic organic compound belonging to the pyridinone family. This compound is characterized by its unique structure, which includes an ethyl group, an iodine atom, a methyl group, and a methylphenoxy group attached to a pyridinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify certain functional groups, such as reducing the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with modified functional groups.
Scientific Research Applications
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one: Similar structure but lacks the methyl group on the phenoxy ring.
5-ethyl-3-bromo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one: Similar structure but with a bromine atom instead of iodine.
5-ethyl-3-iodo-6-methyl-4-(4-methylphenoxy)-1H-pyridin-2-one: Similar structure but with the methyl group on the para position of the phenoxy ring.
Uniqueness
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the iodine atom, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
651778-62-0 |
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Molecular Formula |
C15H16INO2 |
Molecular Weight |
369.20 g/mol |
IUPAC Name |
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16INO2/c1-4-12-10(3)17-15(18)13(16)14(12)19-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
OTGDJMNGBDKAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C)I)C |
Origin of Product |
United States |
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